molecular formula C13H10I2 B183891 Bis(4-iodophenyl)methane CAS No. 23055-78-9

Bis(4-iodophenyl)methane

Cat. No. B183891
CAS RN: 23055-78-9
M. Wt: 420.03 g/mol
InChI Key: AWNHELPYJJKYDP-UHFFFAOYSA-N
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Description

Bis(4-iodophenyl)methane, also known as 4,4'-dimethyldiphenylmethane, is a chemical compound that belongs to the family of diarylmethanes. It has been widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of Bis(4-iodophenyl)methane is not fully understood, but it has been proposed that it acts by inducing oxidative stress and DNA damage in target cells. It has also been reported to inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to apoptosis or cell death.

Biochemical And Physiological Effects

Bis(4-iodophenyl)methane has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of bacterial and viral growth, the induction of apoptosis in cancer cells, and the modulation of immune responses. It has also been reported to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various diseases.

Advantages And Limitations For Lab Experiments

The advantages of using Bis(4-iodophenyl)methane in lab experiments include its high purity, stability, and ease of synthesis. It is also relatively inexpensive compared to other compounds with similar properties. However, its limitations include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the use of Bis(4-iodophenyl)methane in scientific research. One potential application is in the development of new antimicrobial agents, as it has been shown to exhibit potent activity against a range of bacterial and viral pathogens. Another direction is in the development of new anticancer drugs, as it has been shown to induce apoptosis in cancer cells. Additionally, Bis(4-iodophenyl)methane could be used as a fluorescent probe for the detection of metal ions in biological systems, or as a ligand for the preparation of metal complexes with potential applications in catalysis or materials science.
Conclusion
Bis(4-iodophenyl)methane is a versatile and promising compound with potential applications in various scientific fields. Its unique properties and potential for drug discovery make it an important subject of research. Further studies are required to fully understand its mechanism of action and to explore its potential applications in medicine, materials science, and other fields.

Synthesis Methods

Bis(4-iodophenyl)methane can be synthesized through the reaction of 4-iodobenzyl chloride with benzene in the presence of a Lewis acid catalyst. The reaction proceeds through Friedel-Crafts alkylation, and the product is obtained in high yield and purity. Other methods of synthesis have also been reported, including the reaction of 4-iodobenzyl bromide with benzene in the presence of a palladium catalyst.

Scientific Research Applications

Bis(4-iodophenyl)methane has been used in various scientific research applications, including the development of new materials, organic synthesis, and medicinal chemistry. It has been reported to exhibit potent antimicrobial, antiviral, and anticancer activities, making it a promising candidate for drug discovery. In addition, Bis(4-iodophenyl)methane has been used as a fluorescent probe for the detection of metal ions and as a ligand for the preparation of metal complexes.

properties

CAS RN

23055-78-9

Product Name

Bis(4-iodophenyl)methane

Molecular Formula

C13H10I2

Molecular Weight

420.03 g/mol

IUPAC Name

1-iodo-4-[(4-iodophenyl)methyl]benzene

InChI

InChI=1S/C13H10I2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9H2

InChI Key

AWNHELPYJJKYDP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)I)I

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)I)I

Other CAS RN

23055-78-9

Origin of Product

United States

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